An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Nitrovinyl)cyclopentane
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of (2-Nitrovinyl)cyclopentane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Nitrovinyl)cyclopentane is a versatile synthetic intermediate, belonging to the class of nitroalkenes. The conjugation of the nitro group with the vinyl system makes the β-carbon electrophilic, rendering the compound a potent Michael acceptor for various nucleophiles. This reactivity is widely exploited in organic synthesis for the construction of complex molecular architectures.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic compounds. It provides detailed information about the chemical environment of individual atoms within a molecule. This guide offers a comprehensive analysis of the predicted ¹H and ¹³C NMR spectral data for (2-nitrovinyl)cyclopentane. Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes predicted data, interpreted and rationalized based on established NMR principles and data from analogous structures.
Predicted ¹H and ¹³C NMR Data for (2-Nitrovinyl)cyclopentane
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts (δ) for (2-nitrovinyl)cyclopentane. The data is presented with respect to tetramethylsilane (TMS) as the internal standard (δ = 0.00 ppm).
Molecular Structure with Atom Numbering:
Caption: Molecular structure of (2-nitrovinyl)cyclopentane with atom numbering for NMR assignments.
Table 1: Predicted ¹H NMR Chemical Shifts for (2-Nitrovinyl)cyclopentane in CDCl₃
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1' | ~ 7.1 - 7.4 | Doublet of doublets (dd) | J(H1'-H2') ≈ 13.5 Hz, J(H1'-H1) ≈ 8.0 Hz |
| H2' | ~ 6.9 - 7.2 | Doublet (d) | J(H2'-H1') ≈ 13.5 Hz |
| H1 | ~ 2.8 - 3.2 | Multiplet (m) | - |
| H2, H5 | ~ 1.8 - 2.1 | Multiplet (m) | - |
| H3, H4 | ~ 1.5 - 1.8 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for (2-Nitrovinyl)cyclopentane in CDCl₃
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2' | ~ 145 - 150 |
| C1' | ~ 138 - 142 |
| C1 | ~ 40 - 45 |
| C2, C5 | ~ 32 - 36 |
| C3, C4 | ~ 25 - 29 |
Scientific Rationale and Spectral Interpretation
¹H NMR Spectrum Analysis
The predicted ¹H NMR spectrum of (2-nitrovinyl)cyclopentane is characterized by distinct regions corresponding to the vinylic and cyclopentyl protons.
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Vinylic Protons (H1' and H2'): The protons on the carbon-carbon double bond are significantly deshielded and appear in the downfield region of the spectrum (~6.9-7.4 ppm). This is due to the strong electron-withdrawing nature of the conjugated nitro group, which reduces the electron density around these protons.[1][2] The large coupling constant of approximately 13.5 Hz between H1' and H2' is characteristic of a trans relationship across the double bond. H1' is further split by the adjacent methine proton (H1) on the cyclopentane ring, resulting in a doublet of doublets.
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Cyclopentyl Protons (H1, H2, H3, H4, H5): The protons on the cyclopentane ring are expected to resonate in the upfield region of the spectrum. The methine proton (H1), being adjacent to the electron-withdrawing nitrovinyl group, is the most deshielded of the cyclopentyl protons (~2.8-3.2 ppm).[3][4] The remaining methylene protons of the cyclopentane ring (H2, H3, H4, and H5) will appear as complex, overlapping multiplets in the range of ~1.5-2.1 ppm.[3][4] The complexity of these signals arises from the conformational flexibility of the cyclopentane ring and the small differences in their chemical environments.[4]
Key ¹H-¹H Correlations (COSY):
A 2D COSY (Correlation Spectroscopy) experiment would be invaluable for confirming the proton assignments. The expected key correlations are illustrated below.
Caption: Expected ¹H-¹H COSY correlations for (2-nitrovinyl)cyclopentane.
¹³C NMR Spectrum Analysis
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five non-equivalent carbon environments in the molecule.
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Vinylic Carbons (C1' and C2'): The carbons of the double bond are found in the downfield region of the spectrum. C2', being directly attached to the electronegative nitro group, is the most deshielded carbon at ~145-150 ppm. C1' appears at a slightly lower chemical shift of ~138-142 ppm.
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Cyclopentyl Carbons (C1, C2, C3, C4, C5): The sp³ hybridized carbons of the cyclopentane ring resonate in the upfield region. Similar to the proton spectrum, the carbon atom C1, which is attached to the nitrovinyl substituent, is the most deshielded among the ring carbons (~40-45 ppm). The remaining methylene carbons (C2/C5 and C3/C4) are expected at approximately 32-36 ppm and 25-29 ppm, respectively.
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, yet detailed, protocol for acquiring high-quality NMR data for (2-nitrovinyl)cyclopentane.
1. Sample Preparation:
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Analyte: Weigh approximately 5-10 mg of (2-nitrovinyl)cyclopentane for ¹H NMR (or 20-30 mg for ¹³C NMR).
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Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a clean, dry NMR tube.
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Internal Standard: The solvent should contain tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
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Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous.
2. NMR Data Acquisition Parameters:
The following are suggested starting parameters for a 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
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Pulse Sequence: Standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: ~12 ppm (e.g., from -1 to 11 ppm).
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay: 1-2 seconds.
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Number of Scans: 8-16 scans.
¹³C NMR Spectroscopy:
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Pulse Sequence: Proton-decoupled pulse sequence (e.g., 'zgpg30').
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Spectral Width: ~220 ppm (e.g., from -10 to 210 ppm).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay: 2 seconds.
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Number of Scans: 1024-4096 scans, depending on the sample concentration.
3. 2D NMR Spectroscopy:
For unambiguous assignment of all signals, especially the overlapping multiplets of the cyclopentane ring, the following 2D NMR experiments are highly recommended:
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¹H-¹H COSY: To establish proton-proton coupling networks.
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.
Conclusion
This technical guide provides a comprehensive overview of the predicted ¹H and ¹³C NMR spectral data for (2-nitrovinyl)cyclopentane. The strong deshielding effects of the nitrovinyl group are evident in the downfield chemical shifts of the vinylic protons and carbons, as well as the adjacent methine proton and carbon of the cyclopentane ring. While the predicted data and interpretations presented herein offer a robust framework for spectral analysis, it is imperative that they are validated by experimental data for definitive structural confirmation and characterization. The provided experimental protocols offer a solid foundation for obtaining high-quality NMR spectra for this and related compounds.
References
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- BenchChem. (2025). Technical Support Center: NMR Analysis of Polysubstituted Cyclopentanes.
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- e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- St. Paul's Cathedral Mission College. Factors Influencing Chemical Shifts • NMR Peak Area: Integr.
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- Eremenko, L. T., & Fainzil'berg, A. A. (1968). Correlation of the chemical shifts of the NMR of n14 in nitro compounds with the frequencies of antisymmetric valence vibrations of the nitro group in the ir spectra. Bulletin of the Academy of Sciences of the USSR Division of Chemical Science, 17, 623-625.
- Hanna, M. T., & Ruyken, H. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2315-2323.
- Li, C., et al. (2020). Iridium-catalysed highly chemoselective and efficient reduction of nitroalkenes to nitroalkanes in water. Organic & Biomolecular Chemistry, 18(3), 437-444.
